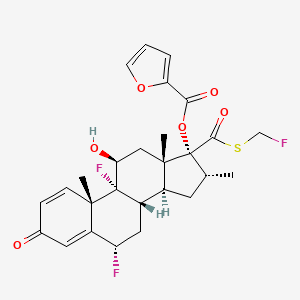

Furoate de fluticasone

Vue d'ensemble

Description

Le furéate de fluticasone est un glucocorticoïde synthétique utilisé principalement comme corticostéroïde inhalé pour le traitement d’entretien de l’asthme et de la bronchopneumopathie chronique obstructive (BPCO). Il est également disponible sous forme de spray nasal pour gérer les symptômes de la rhinite allergique. Ce composé a été approuvé pour la première fois pour un usage médical en 2007 et est connu pour ses puissantes propriétés anti-inflammatoires .

Applications De Recherche Scientifique

Fluticasone furoate has a wide range of scientific research applications:

Chemistry: It is used in the study of synthetic glucocorticoids and their chemical properties.

Biology: It is used to study the effects of glucocorticoids on various biological processes, including inflammation and immune response.

Medicine: It is widely used in the treatment of asthma, COPD, and allergic rhinitis.

Industry: It is used in the pharmaceutical industry for the production of inhalers and nasal sprays.

Mécanisme D'action

Le furéate de fluticasone exerce ses effets en se liant au récepteur des glucocorticoïdes, ce qui conduit à l’inhibition des médiateurs inflammatoires tels que les cytokines, les histamines et les leucotriènes. Cette liaison réduit l’inflammation et supprime la réponse immunitaire. Le composé a une forte affinité de liaison pour le récepteur des glucocorticoïdes, ce qui contribue à ses puissants effets anti-inflammatoires .

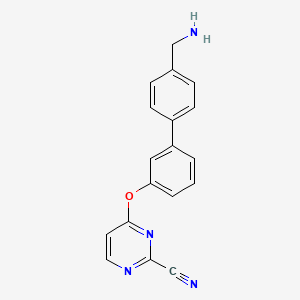

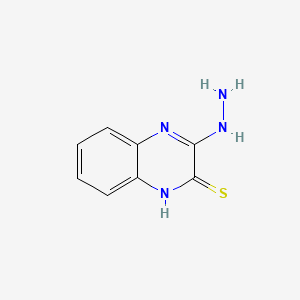

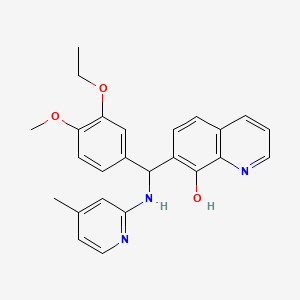

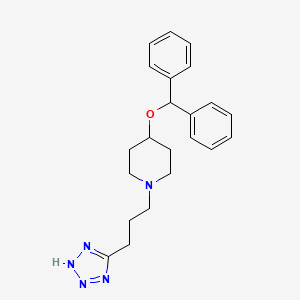

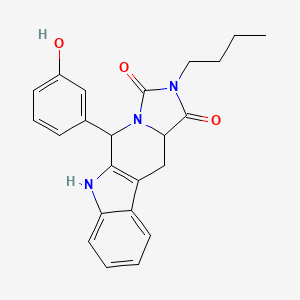

Composés similaires :

Propionate de fluticasone : Un autre glucocorticoïde synthétique avec des propriétés anti-inflammatoires similaires mais des profils pharmacocinétiques différents.

Budésonide : Un corticostéroïde utilisé pour des indications similaires mais avec une structure chimique et un mécanisme d’action différents.

Mometasone : Un autre corticostéroïde avec des utilisations similaires mais des profils de puissance et d’effets secondaires différents

Unicité : Le furéate de fluticasone est unique en raison de sa forte affinité de liaison pour le récepteur des glucocorticoïdes et de sa capacité à être utilisé en association avec d’autres médicaments tels que le vilanterol pour des effets thérapeutiques accrus. Son schéma de dosage une fois par jour améliore également la conformité du patient par rapport aux autres corticostéroïdes qui nécessitent plusieurs doses par jour .

Safety and Hazards

Orientations Futures

Fluticasone furoate is being studied for its effectiveness in treating various conditions. For instance, a study has been conducted to assess the use of repurposed medications in outpatients with confirmed coronavirus disease 2019 (Covid-19) . Another study has started to assess the use of a combination treatment of the inhaled corticosteroid (ICS) for the treatment of chronic obstructive pulmonary disease (COPD) .

Analyse Biochimique

Biochemical Properties

Fluticasone Furoate enters target cells and binds to glucocorticoid receptors (GRs), which are found in the cytoplasm of many cell types . Upon binding, the Fluticasone Furoate-GR complex undergoes conformational changes . It is suggested that being a corticosteroid, it exhibits its anti-inflammatory effect on multiple inflammatory cells (such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (such as histamine, eicosanoids, leukotrienes, and cytokines) .

Cellular Effects

In vitro experiments show Fluticasone Furoate activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats .

Molecular Mechanism

Upon binding, the Fluticasone Furoate-GR complex undergoes conformational changes, leading to its translocation into the cell nucleus . Binding of the Fluticasone Furoate-GR complex to GREs modulates the transcription of target genes, leading to the production of mRNA molecules .

Temporal Effects in Laboratory Settings

Fluticasone Furoate has been shown to have a clearly defined elimination phase, thus allowing estimation of AUCinf and t1/2 . The results showed that all subjects had measurable Fluticasone Furoate plasma concentrations at all time points . Median Tmax was 1.33 h (range = 0.75–6.00), mean Cmax was 13.05 ± 7.59 pg/mL, mean AUCt was 148.48 ± 77.76 pg/mL * h, mean AUCinf was 279.07 ± 187.81 pg/mL * h, and mean t1/2 was 31.67 ± 29.23 h .

Dosage Effects in Animal Models

The in vivo anti-inflammatory activity of Fluticasone Furoate was assessed in the Brown Norway rat ovalbumin-induced lung eosinophilia model of allergic lung inflammation . At a dose of only 30 μg, Fluticasone Furoate achieved almost total inhibition of eosinophil influx into the lung; an inhibition that was greater than that seen with the same dose of fluticasone propionate .

Metabolic Pathways

Fluticasone Furoate is cleared from systemic circulation principally by hepatic metabolism via CYP3A4 to metabolites with significantly reduced corticosteroid activity . The predominant pathway was removal of the S-fluoromethyl carbothioate group, to yield the 17β carboxylic acid (GW694301X, M10) . Other pathways included oxidative defluorination to yield a hydroxyl at the C6 position .

Transport and Distribution

Following a single 250 μg IV dose of Fluticasone Furoate, it showed a t1/2 of 15.12 h, volume of distribution of 608.4 L, and clearance of 57.45 L/h . Fluticasone Furoate is absorbed systemically primarily via lungs .

Subcellular Localization

Fluticasone Furoate enters target cells and binds to glucocorticoid receptors (GRs), which are found in the cytoplasm of many cell types . Upon binding, the Fluticasone Furoate-GR complex undergoes conformational changes, leading to its translocation into the cell nucleus .

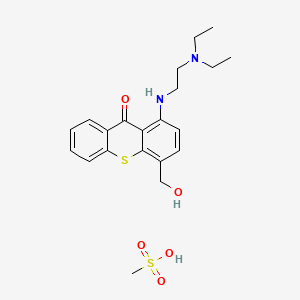

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation du furéate de fluticasone implique plusieurs étapes. Une autre méthode implique la cristallisation du furéate de fluticasone à partir d’un solvant organique tel que le toluène ou le xylène sous conditions de chauffage .

Méthodes de production industrielle : La production industrielle du furéate de fluticasone implique généralement une synthèse à grande échelle utilisant la chromatographie liquide haute performance (CLHP) pour garantir la pureté du produit. Le processus comprend des étapes telles que l’activation avec le carbonyldiimidazole, la réaction avec le gaz sulfure d’hydrogène et la cristallisation à partir de solvants comme la butanone-2 .

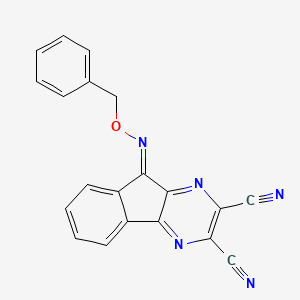

Analyse Des Réactions Chimiques

Types de réactions : Le furéate de fluticasone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent le gaz sulfure d’hydrogène, le carbonyldiimidazole et les réactifs de fluorméthylation. Les conditions impliquent souvent des températures contrôlées et des solvants spécifiques pour assurer un rendement élevé et une pureté élevée .

Principaux produits formés : Le principal produit formé à partir de ces réactions est le furéate de fluticasone lui-même, qui se caractérise par ses puissantes propriétés anti-inflammatoires .

4. Applications de la recherche scientifique

Le furéate de fluticasone a un large éventail d’applications en recherche scientifique :

Chimie : Il est utilisé dans l’étude des glucocorticoïdes synthétiques et de leurs propriétés chimiques.

Biologie : Il est utilisé pour étudier les effets des glucocorticoïdes sur divers processus biologiques, notamment l’inflammation et la réponse immunitaire.

Médecine : Il est largement utilisé dans le traitement de l’asthme, de la BPCO et de la rhinite allergique.

Industrie : Il est utilisé dans l’industrie pharmaceutique pour la production d’inhalateurs et de sprays nasaux.

Comparaison Avec Des Composés Similaires

Fluticasone propionate: Another synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.

Budesonide: A corticosteroid used for similar indications but with a different chemical structure and mechanism of action.

Mometasone: Another corticosteroid with similar uses but different potency and side effect profiles

Uniqueness: Fluticasone furoate is unique due to its high binding affinity for the glucocorticoid receptor and its ability to be used in combination with other medications such as vilanterol for enhanced therapeutic effects. Its once-daily dosing regimen also improves patient compliance compared to other corticosteroids that require multiple daily doses .

Propriétés

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTULMSXFIHGYFS-VLSRWLAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024827 | |

| Record name | Fluticasone furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Fluticasone furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Fluticasone furoate works through an unknown mechanism to affect the action of various cell types and mediators of inflammation. In vitro experiments show fluticasone furoate activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats. | |

| Record name | Fluticasone furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

397864-44-7 | |

| Record name | Fluticasone furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=397864-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluticasone furoate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticasone furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluticasone furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoro-methyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTICASONE FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS86977WNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

250-252 | |

| Record name | Fluticasone furoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)